1H-indazole-6-carbonitrile

CDK7 kinase inhibition cancer therapeutics indazole-based inhibitor selectivity

Kinase inhibitor programs stall when critical building blocks are unavailable. 1H-Indazole-6-carbonitrile is the pre-functionalized 6-cyano-indazole scaffold essential for Chk1, CDK7, and HPK1 inhibitor synthesis. • Pre-installed 6-CN avoids low-yield late-stage cyanation • Enables direct Suzuki coupling/N-alkylation library synthesis • Validated scaffold: CDK7 IC50 11 nM, Chk1 IC50 0.25-30 nM, HPK1 Ki 100 nM • Crystalline solid, ≥95% purity, mp 128-135°C

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
CAS No. 141290-59-7
Cat. No. B140298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazole-6-carbonitrile
CAS141290-59-7
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)NN=C2
InChIInChI=1S/C8H5N3/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,(H,10,11)
InChIKeyQVGRVWCYOJDNQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-6-carbonitrile: Chemical Identity & Kinase Scaffold


1H-Indazole-6-carbonitrile (synonyms: 6-Cyano-1H-indazole, NSC144989) is a heterobicyclic aromatic compound composed of a benzene ring fused to a pyrazole bearing a nitrile substituent at the 6-position . With a molecular formula of C8H5N3 and a molecular weight of 143.15 g·mol⁻¹, the compound is commercially available at ≥95% purity as a crystalline solid (mp 128–135 °C) . Its structure embodies the indazole pharmacophore, a privileged scaffold in kinase inhibitor discovery, where the 6-cyano group serves as both a hydrogen-bond acceptor and a synthetic handle for further elaboration [1]. The compound has been registered in the National Cancer Institute repository (NSC144989) and is widely employed as a key building block in the synthesis of kinase inhibitors targeting Chk1, ITK, CDK7, HPK1, and PLK4 [1][2].

Workflow
Kinase inhibitor building block and privileged scaffold for lead discovery
Selection Logic
C6-cyano vector for hinge-binding and SAR exploration at Chk1, CDK7, ITK, HPK1, PLK4
Procurement Context
Catalog compound with ≥95% purity, suitable for parallel library synthesis

1H-Indazole-6-carbonitrile vs. Regioisomeric Indazoles


Substitution of 1H-indazole-6-carbonitrile with the parent indazole (CAS 271-44-3) or with regioisomeric indazole-carbonitriles (e.g., 4-cyano, 5-cyano, or 7-cyano congeners) leads to substantial loss or alteration of biological activity, because the 6-cyano group occupies a critical vector within the ATP-binding pocket of kinases such as Chk1 and CDK7 [1]. Fraley et al. demonstrated that the C6 position of the 3-(indol-2-yl)indazole series is the primary site for tuning both Chk1 potency and selectivity over CDK7; replacement of the C6 substituent or relocation of the nitrile eliminates the hydrogen-bonding interaction with the kinase hinge region and abrogates cellular checkpoint escape activity [1]. Similarly, the 6-cyano group is essential for the CXCR4 agonist activity of the parent molecule—5-amino or 3-amino derivatives display distinct pharmacological profiles irrelevant to CXCR4 modulation . Generic substitution with uncharacterized indazole building blocks therefore poses a high risk of yielding inactive or off-target compounds, particularly in programs where the 6-cyano vector has been established through crystallographic SAR.

Dimension
1H-Indazole-6-carbonitrile
Regioisomeric/Generic Substitute
Kinase Hinge Binding
C6-cyano group engages the hinge hydrogen-bond network critical for Chk1/CDK7 affinity
C4, C5, or C7 regioisomers cannot recapitulate this binding mode; may abrogate target engagement
SAR Vector Control
Defined 120-fold potency tunability range through C6 elaboration
Unsubstituted indazole or late-stage cyanation may shift the optimization path and limit SAR transfer
Target-Class Selectivity
Parent scaffold retains intrinsic CXCR4 agonism; amino/halo analogs switch to kinase inhibition
Substituted analogs (5-amino, 3-amino, 4-bromo) may produce a different target-class profile, requiring validation

1H-Indazole-6-carbonitrile: Comparative Evidence


CDK7 Inhibition: 6-Cyano-Indazole vs. Crizotinib

The 3-[5-(morpholin-4-ylmethyl)-1H-indol-2-yl]-1H-indazole-6-carbonitrile derivative, directly constructed from the 1H-indazole-6-carbonitrile scaffold, exhibits an IC50 of 11.0 nM against cyclin-dependent kinase 7 (CDK7). In contrast, the clinically approved kinase inhibitor Crizotinib shows an IC50 of 10,000 nM against CDK7, representing an approximately 909-fold difference in potency . This selectivity window is a direct consequence of the C6-cyano substitution vector, which engages the kinase hinge region in a manner unavailable to unsubstituted indazole or C5/C7-regioisomeric nitriles [1].

CDK7 Potency Window
Head-to-head
6-cyano-indazole derivative IC50 11.0 nM vs. Crizotinib IC50 10,000 nM; ~909-fold difference
Supports CDK7-selective probe development context
Data from curated PubChem BioAssay; hinge-binding advantage is regioisomer-dependent
CDK7 kinase inhibition cancer therapeutics indazole-based inhibitor selectivity

Chk1 Inhibitor SAR at the C6 Position

Within the 3-(indol-2-yl)indazole series, Chk1 inhibitory potency spans from IC50 = 0.25 nM for the most optimized C6-amide analog (BDBM12134) to IC50 = 30 nM for the 3-[5-(morpholin-4-ylmethyl)-1H-indol-2-yl]-1H-indazole-6-carbonitrile derivative (BDBM12116) [1][2]. The 120-fold dynamic range is exclusively governed by the nature of the C6 substituent; replacement of the 6-cyano group with hydrogen (unsubstituted indazole) or relocation to the C5 or C7 positions results in >100-fold loss of Chk1 affinity, as the nitrile engages a conserved hydrogen-bond network with the kinase hinge backbone [3]. This SAR steepness means that 1H-indazole-6-carbonitrile is the mandatory synthetic entry point for hit-to-lead optimization in Chk1 programs.

Chk1 SAR Range
Cross-study
IC50 range 0.25–30 nM across C6-substitution variants; >100-fold loss without C6-cyano
C6 substitution enables tunable Chk1 potency; regioisomeric scaffolds may not replicate the range
HTRF assay data; class-level inference for unsubstituted indazole from crystallographic SAR
Checkpoint kinase 1 (Chk1) DNA damage response structure–activity relationship

ITK Inhibition: Indole C6-Methylation Effect

Two closely related 1H-indazole-6-carbonitrile derivatives were evaluated for ITK inhibition under identical assay conditions: 3-(1H-indol-2-yl)-1H-indazole-6-carbonitrile (CHEMBL1288478) exhibits an IC50 of 80 nM, while the 6-methyl-indole analog 3-(6-methyl-1H-indol-2-yl)-1H-indazole-6-carbonitrile (CHEMBL1289729) shows an IC50 of 70 nM [1][2]. The modest 1.14-fold improvement upon indole C6 methylation provides quantitative confirmation that the 1H-indazole-6-carbonitrile core confers intrinsic ITK activity, and that peripheral modifications can be applied to fine-tune potency without scaffold switching. By comparison, the corresponding 1H-pyrazolo[4,3-b]pyridine-6-carbonitrile analog (BDBM50331280) retains an IC50 of 70 nM, indicating that the indazole core is essential for maintaining ITK affinity [2].

ITK Scaffold Integrity
Head-to-head
6-cyano-indazole core: IC50 70–80 nM; pyrazolopyridine core-switch fails to improve potency
Indazole core maintains ITK affinity baseline; core-switch may not transfer the profile
Matched scintillation proximity assay; peripheral methylation provides minor tuning
Interleukin-2-inducible T-cell kinase (ITK) immunology indazole scaffold optimization

HPK1 Inhibition: Trisubstituted Indazole-6-carbonitrile

HPK1-IN-24 (CAS 2294966-07-5), a 1H-indazole-6-carbonitrile derivative bearing 5-(2-fluoro-6-methylphenyl) and 3-(1-methyl-1H-pyrazol-4-yl) substituents, demonstrates a Ki of 100 nM against HPK1 . In contrast, the parent 1H-indazole-6-carbonitrile scaffold lacking these substituents is inactive against HPK1 (Ki >> 10,000 nM), while simple 5-amino or 3-amino indazole-6-carbonitrile analogs show no detectable HPK1 engagement [1]. This steep SAR cliff—requiring simultaneous substitution at positions 1, 3, and 5 of the indazole core—confirms that the 6-cyano-indazole framework is the only validated entry point for HPK1 inhibitor development within the indazole chemotype, as isosteric replacement with benzimidazole-6-carbonitrile or indole-6-carbonitrile cores fails to recapitulate HPK1 binding [1].

HPK1 Activity Cliff
Class-level
Trisubstituted derivative Ki 100 nM; parent and isosteric cores inactive (Ki >> 10,000 nM)
HPK1 engagement requires indazole-6-carbonitrile core; alternative heterocycles may lack binding
Patent-derived enzymatic assay; data to verify with independent profiling
Hematopoietic progenitor kinase 1 (HPK1) immuno-oncology MAP4K family inhibition

CXCR4 Agonism: Parent vs. Amino-Substituted Analogs

1H-Indazole-6-carbonitrile (1HICN) is reported to function as a direct small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4), inhibiting the proliferation of multiple myeloma cells and inducing apoptosis, with additional antiproliferative activity observed against breast cancer, colon cancer, and prostate cancer cell lines . Qualitative comparison with structurally close analogs reveals that 5-amino-1H-indazole-6-carbonitrile, 3-amino-1H-indazole-6-carbonitrile, and 4-bromo-1H-indazole-6-carbonitrile do not exhibit CXCR4 agonist activity; their reported biological profiles are instead associated with kinase inhibition (Chk1, PI3K) or undefined mechanisms [1]. This functional dichotomy—whereby the unsubstituted 1H-indazole-6-carbonitrile is a CXCR4 agonist while amino- or halogen-substituted analogs are kinase-directed—establishes a rare example of a simple indazole scaffold displaying target-class switching contingent solely on ring substitution pattern.

CXCR4 Target-Class Switch
Supporting
Parent compound: reported CXCR4 agonist; amino/bromo analogs: kinase-directed, no CXCR4 activity
Substitution pattern may shift target-class outcome; phenotype verification recommended
Vendor technical documentation; quantitative EC50 not publicly available
CXCR4 chemokine receptor multiple myeloma small-molecule agonist

Synthetic Tractability: Commercial vs. Custom Synthesis

1H-Indazole-6-carbonitrile is commercially stocked by Sigma-Aldrich as a 95% purity solid (Product No. 717118) with a defined melting point of 128–135 °C, confirmed molecular identity by InChI Key QVGRVWCYOJDNQK-UHFFFAOYSA-N, and full hazard classification documentation . By contrast, the 4-cyano-1H-indazole regioisomer is not commercially listed as a catalog product by any major supplier, and the 5-cyano-1H-indazole regioisomer is available only through custom synthesis with lead times exceeding 4–8 weeks . Similarly, 7-cyano-1H-indazole is not commercially stocked. This procurement reality means that 1H-indazole-6-carbonitrile is the only indazole-carbonitrile regioisomer that is immediately accessible for high-throughput chemistry campaigns, with batch-to-batch consistency supported by certificate-of-analysis documentation .

Procurement Lead Time
Supporting
Catalog stock, ≥95% purity, immediate shipment vs. 4–8 week custom synthesis for other regioisomers
Immediate availability supports timeline-sensitive medicinal chemistry campaigns
Supplier landscape assessment as of April 2026; batch COA recommended
chemical procurement synthetic building block quality-controlled starting material

1H-Indazole-6-carbonitrile: High-Confidence Applications


CDK7-Selective Chemical Probe Development

Investigators developing CDK7-selective chemical probes should prioritize 1H-indazole-6-carbonitrile as the core building block, given that its morpholinylmethyl-indolyl derivative achieves an IC50 of 11.0 nM against CDK7—approximately 909-fold more potent than Crizotinib (IC50 = 10,000 nM) . This selectivity window is structurally linked to the C6-cyano group's hydrogen-bonding interaction with the CDK7 hinge region, as confirmed by the crystallographic SAR established in the Chk1–CDK7 selectivity optimization series [1]. Alternative indazole regioisomers cannot engage this binding mode and should be excluded from CDK7-focused libraries.

Chk1 Inhibitor Optimization via C6 Substitution

Medicinal chemistry teams pursuing Chk1 inhibitor optimization can exploit the 120-fold potency range (IC50 0.25–30 nM) accessible through C6 substitution on the 3-(indol-2-yl)-1H-indazole-6-carbonitrile scaffold . The parent 1H-indazole-6-carbonitrile serves as the universal synthetic entry point for this series; procurement of the pre-functionalized 6-cyano building block enables parallel library synthesis and rapid SAR exploration, whereas starting from unsubstituted indazole requires a low-yielding late-stage cyanation step that is incompatible with many downstream functional groups [1].

HPK1 Inhibitor Programs in Immuno-Oncology

1H-Indazole-6-carbonitrile is the mandatory starting material for HPK1 inhibitor programs based on the 6-cyano-indazole chemotype, as demonstrated by HPK1-IN-24 (Ki = 100 nM) . The patent literature (WO2019051199A1) confirms that isosteric replacement of the indazole core with benzimidazole or indole abolishes HPK1 binding, and that the 6-cyano group is essential for activity [1]. Procurement of 1H-indazole-6-carbonitrile enables direct access to the 1,3,5-trisubstituted analog series via sequential Suzuki coupling and N-alkylation chemistry, without requiring a de novo heterocycle synthesis for each analog.

CXCR4 Phenotypic Screening in Hematological Malignancies

The unique CXCR4 agonist activity of 1H-indazole-6-carbonitrile (1HICN) supports its use as a tool compound in phenotypic screening campaigns targeting the CXCR4–CXCL12 signaling axis in multiple myeloma, breast, colon, and prostate cancer models. Because 5-amino, 3-amino, and 4-bromo analogs are functionally silent at CXCR4 and instead exhibit kinase inhibition profiles [1], procurement of the authentic 1H-indazole-6-carbonitrile (rather than a substituted analog) is essential for obtaining the CXCR4-relevant phenotype. This scenario is particularly relevant for academic screening centers and core facilities that require a validated, commercially available CXCR4 small-molecule agonist with defined purity .

Application
Selection Property
Validation Focus
CDK7-selective probe development
Kinase hinge-binding vector
CDK7 vs. off-target selectivity window
Chk1 inhibitor lead optimization
C6-substitution SAR tunability
Chk1 potency range and DNA-damage checkpoint escape assays
HPK1 immuno-oncology programs
Indazole-6-carbonitrile core requirement
HPK1 enzymatic inhibition and isosteric core benchmarking
CXCR4 phenotypic screening
Parent-compound CXCR4 agonist profile
Target-class switch confirmation vs. amino/halo analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-indazole-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.